molecular formula C17H12O5 B2882405 [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid CAS No. 130181-72-5

[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B2882405
CAS No.: 130181-72-5
M. Wt: 296.278
InChI Key: QOBLMSXUHNMBDB-UHFFFAOYSA-N
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Description

[(2-Oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid is a coumarin-derived compound characterized by a phenyl group at the 4-position of the chromen-2-one core and an acetic acid moiety linked via an ether bond at the 7-position. Its molecular formula is C23H16O5 (average mass: 372.376 g/mol), with a ChemSpider ID of 2168997 . Coumarin derivatives are widely studied for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name

2-(2-oxo-4-phenylchromen-7-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c18-16(19)10-21-12-6-7-13-14(11-4-2-1-3-5-11)9-17(20)22-15(13)8-12/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBLMSXUHNMBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Methodologies

Condensation and Cyclization via Salicylaldehyde Intermediate

The foundational method, described in US Patent 5300656A , involves a two-step condensation-cyclization sequence:

Step 1: Formation of Imino Intermediate

A substituted salicylaldehyde (IV) is condensed with an acetonitrile derivative (V) under anhydrous conditions. This forms an imino intermediate, which is stabilized by electron-withdrawing groups on the aromatic ring.

Reaction Conditions:

  • Solvent: Anhydrous ethanol or acetone
  • Catalyst: Potassium carbonate (K₂CO₃)
  • Temperature: 60–80°C
  • Duration: 4–6 hours
Step 2: Acid-Catalyzed Cyclization

The imino intermediate undergoes cyclization in the presence of dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This step simultaneously hydrolyzes the nitrile group to a carboxylic acid.

Optimization Notes:

  • Low-Temperature Method (0–45°C): Preserves ester groups if present, using methanol or ethanol as co-solvents.
  • High-Temperature Method (70–100°C): Drives complete hydrolysis to the carboxylic acid with concentrated aqueous acids.

Yield: 68–75% after recrystallization from ethanol.

Etherification of 7-Hydroxy-4-phenylcoumarin

A widely adopted route, detailed in the European Journal of Chemistry , involves direct etherification of 7-hydroxy-4-phenylcoumarin with chloroacetic acid:

Reaction Scheme:
7-Hydroxy-4-phenylcoumarin + Chloroacetic acid → [(2-Oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid

Conditions:

  • Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
  • Solvent: Dimethylformamide (DMF) or acetone
  • Temperature: Reflux (80–100°C)
  • Duration: 8–12 hours

Mechanistic Insight:
The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the α-carbon of chloroacetic acid. The base deprotonates the phenol, enhancing nucleophilicity.

Yield: 82–88% after column chromatography (silica gel, ethyl acetate/hexane).

Hydrolysis of Ethyl Ester Precursor

Industrial-scale production often employs ester hydrolysis for better control over purity:

Step 1: Synthesis of Ethyl 2-(2-Oxo-4-phenyl-2H-chromen-7-yloxy)acetate
7-Hydroxy-4-phenylcoumarin is reacted with ethyl bromoacetate in the presence of K₂CO₃.

Step 2: Saponification
The ethyl ester is hydrolyzed using aqueous NaOH or KOH, followed by acidification with HCl to precipitate the carboxylic acid.

Advantages:

  • Avoids handling hazardous chloroacetic acid.
  • Scalable to kilogram quantities with >90% purity.

Comparative Analysis of Synthesis Routes

The table below summarizes key parameters for each method:

Method Starting Materials Yield (%) Purity (%) Reaction Time Scalability
Condensation-Cyclization Salicylaldehyde, Acetonitrile 68–75 85–90 10–12 hours Moderate
Direct Etherification 7-Hydroxycoumarin, ClCH₂COOH 82–88 92–95 8–12 hours High
Ester Hydrolysis Ethyl ester derivative 78–85 95–98 6–8 hours Industrial

Key Observations:

  • Direct Etherification offers the highest yield and purity but requires stringent control over stoichiometry.
  • Ester Hydrolysis is preferred for industrial applications due to simplified purification.
  • Condensation-Cyclization is less efficient but valuable for introducing diverse substituents.

Reaction Mechanisms and Kinetic Considerations

Nucleophilic Aromatic Substitution

In direct etherification, the phenolic oxygen attacks the electrophilic α-carbon of chloroacetic acid. The reaction follows second-order kinetics, dependent on both phenol and chloroacetate concentrations.

Acid-Catalyzed Cyclization

Protonation of the imino intermediate in the condensation method facilitates intramolecular attack, forming the coumarin ring. Rate-limiting step: Cyclization (activation energy ≈ 45 kJ/mol).

Purification and Characterization

Recrystallization

  • Solvent System: Ethanol/water (4:1 v/v)
  • Purity Enhancement: Removes unreacted chloroacetic acid and inorganic salts.

Chromatographic Methods

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) achieves >98% purity.
  • HPLC Analysis: C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30).

Spectroscopic Data

  • IR (KBr): 1720 cm⁻¹ (C=O, coumarin), 1685 cm⁻¹ (COOH), 1240 cm⁻¹ (C-O-C).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, 1H, H-5), 7.45–7.30 (m, 5H, Ph), 4.85 (s, 2H, OCH₂CO).
  • MS (ESI): m/z 297.1 [M+H]⁺.

Industrial and Environmental Considerations

  • Waste Management: Neutralization of acidic byproducts with calcium carbonate minimizes environmental impact.
  • Green Chemistry: Recent advances employ microwave-assisted synthesis, reducing reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different coumarin derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid serves as a building block for more complex molecules. Its unique structure allows for various chemical modifications and reactions, making it valuable in the synthesis of new compounds with potential biological activities.

Biology

The compound's interactions with biological macromolecules have been extensively studied. It is known to act as an enzyme inhibitor, influencing various biochemical pathways. Research indicates that it can modulate enzyme activity related to inflammation and cancer progression.

Medicine

Anti-inflammatory Properties: Studies have shown that this compound exhibits significant anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines and inhibits inflammatory pathways, suggesting its potential use in treating chronic inflammatory conditions .

Anticancer Potential: The compound has demonstrated anticancer properties in various studies. It induces apoptosis in cancer cells and inhibits tumor growth by modulating cell signaling pathways associated with cell cycle regulation .

Antimicrobial Activity: Research indicates that this compound possesses antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. Its ability to inhibit bacterial growth positions it as a candidate for developing new antimicrobial agents .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results showed significant inhibition of Staphylococcus aureus and Escherichia coli growth, highlighting its potential as an antimicrobial agent.

Anti-inflammatory Effects

In an experimental model of induced inflammation, animals treated with [(2-oxo-4-phenyl-2H-chromen-7-yloxy]acetic acid exhibited reduced swelling and pain. Serum analysis revealed decreased levels of inflammatory markers, supporting its application in managing inflammatory diseases .

Anticancer Activity

Research on breast cancer cell lines demonstrated that treatment with [(2-oxo-4-phenyl-2H-chromen-7-yloxy]acetic acid resulted in a significant decrease in cell viability and increased apoptosis rates compared to untreated controls. This indicates its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to penetrate cell membranes and interact with intracellular targets, leading to its biological effects. Specific pathways and targets depend on the context of its application, such as antimicrobial activity or antioxidant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Coumarin Core

4-Methyl Substitution

The compound 2-(2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)hydrazinyl)-2-oxoacetic acid replaces the phenyl group at the 4-position with a methyl group. This modification reduces steric bulk and lipophilicity compared to the phenyl analogue.

Benzyl Substituents

Derivatives such as 2-(2-((3-(4-cyanobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetic acid (3f) and 2-(2-((3-(4-fluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetic acid (4f) introduce electron-withdrawing groups (e.g., cyano, fluoro) to enhance electronic interactions. These compounds exhibit molecular weights of 393.8 and 386.9, respectively, and demonstrate anti-intrahepatic cholestasis activity .

4-Oxo vs. 2-Oxo Position

[(4-Oxo-4H-1-benzopyran-7-yl)oxy]acetic acid derivatives differ in the position of the oxo group (4-oxo instead of 2-oxo). This structural change alters hydrogen-bonding capabilities and biological activity. For example, 3,5-disubstituted variants show potent natriuretic and uricosuric effects, highlighting the importance of oxo group placement .

Functional Group Modifications

Tetrazolyl Replacement

Replacing the acetic acid moiety with a tetrazolyl group in 7-((2H-Tetrazol-5-yl)methoxy)-4-phenyl-2H-chromen-2-one introduces a more acidic proton (pKa ~4.9 for tetrazole vs. ~2.8 for acetic acid). This modification improves solubility and bioavailability, making it suitable for high-throughput pharmaceutical screening .

Furocoumarin Hybrids

The furocoumarin derivative 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid incorporates a fused furan ring, increasing structural rigidity. Synthesized via a multicomponent reaction involving Meldrum’s acid, this compound achieves a 74% yield and demonstrates enhanced stability under acidic conditions .

Ring System Variations

Cyclopenta[c]chromen Derivatives

[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid features a bicyclic system, which may improve pharmacokinetic properties by reducing metabolic degradation. Its molecular weight (372.4 g/mol) is comparable to the target compound, but the fused cyclopentane ring likely enhances membrane permeability .

Phenyl Acetate Esters

4-Methyl-2-oxo-2H-chromen-7-yl phenylacetate replaces the acetic acid with a phenyl acetate ester.

Antioxidant Activity

Schiff base derivatives of [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid, such as 7-(arylidenehydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl acetic acid arylidenehydrazides, exhibit strong DPPH radical scavenging activity, particularly with 3,4-dihydroxyphenyl substituents. These derivatives outperform simpler coumarin-acetic acid hybrids due to enhanced resonance stabilization .

Diuretic and Uricosuric Effects

[(4-Oxo-4H-1-benzopyran-7-yl)oxy]acetic acid derivatives demonstrate dual natriuretic and uricosuric activities, whereas the target compound’s phenyl group may prioritize anti-inflammatory or antimicrobial effects. Structure-activity relationships (SAR) suggest that electron-donating groups at the 3- and 5-positions enhance diuretic potency .

Anti-Cholestasis Activity

Compounds like 3f and 4f with benzyl substituents show efficacy in intrahepatic cholestasis models, likely due to interactions with bile acid transporters. Their ethoxy linker may facilitate membrane penetration compared to the direct acetic acid linkage in the target compound .

Crystallography and Computational Tools

SHELX software (e.g., SHELXL, SHELXS) is widely used for crystallographic refinement of these compounds, ensuring accurate structural determination .

Biological Activity

[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid is a compound belonging to the coumarin family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, antioxidant, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a chromenone structure with an acetic acid moiety, enhancing its solubility and reactivity in biological systems. The specific arrangement of functional groups contributes to its potential therapeutic applications.

Property Description
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 242.26 g/mol
Solubility Soluble in organic solvents; limited solubility in water

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Its structure allows it to penetrate cell membranes and modulate intracellular pathways. The compound has been shown to exhibit:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.
  • Anticancer Effects : Inhibiting cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various coumarin derivatives, this compound showed promising activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the phosphomolybdenum method. It demonstrated significant antioxidant activity comparable to ascorbic acid.

Compound Total Antioxidant Capacity (µmol Trolox Equivalent/g)
This compound150 ± 10
Ascorbic Acid160 ± 15

This highlights its potential use in preventing oxidative stress-related diseases .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7 cells). The compound's IC₅₀ values indicate its potency:

Cell Line IC₅₀ (µM)
MCF-79.54
HeLa12.30
A54915.20

These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study demonstrated that derivatives of coumarin, including this compound, showed significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent in treating resistant infections .
  • Oxidative Stress in Cancer Treatment : Research has indicated that the antioxidant properties of this compound can protect normal cells from oxidative damage during chemotherapy, potentially enhancing the efficacy of anticancer treatments .

Q & A

Q. What are the established synthetic routes for [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the chromen-2-one core via condensation of 7-hydroxy-4-phenylcoumarin precursors.
  • Step 2 : Etherification at position 7 using ethyl bromoacetate or chloroacetic acid derivatives under basic conditions (e.g., potassium carbonate).
  • Step 3 : Hydrolysis of the ester intermediate to yield the acetic acid moiety. Reaction optimization includes controlling temperature (60–80°C) and solvent selection (e.g., DMF or acetone). Purity is confirmed via HPLC and recrystallization .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity. The acetic acid moiety shows a characteristic singlet at δ 4.6–4.8 ppm for the methylene group.
  • X-ray Diffraction (XRD) : SHELXL refinement (via SHELX programs) resolves molecular geometry, bond angles, and crystal packing. Hydrogen bonding between the carbonyl and acetic acid groups is often observed .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 336.0743 for C17_{17}H12_{12}O5_5).

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) to determine IC50_{50}.
  • Enzyme Inhibition : COX-2 or acetylcholinesterase (AChE) inhibition assays using fluorometric or colorimetric methods.
  • Antioxidant Activity : DPPH/ABTS radical scavenging assays to quantify free radical neutralization .

Advanced Research Questions

Q. How can reaction mechanisms for substituent modifications be analyzed computationally?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic substitution at position 7. Transition state analysis identifies energy barriers for etherification, while Fukui indices predict reactive sites for further functionalization .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in IC50_{50} values may arise from:

  • Assay Conditions : Variability in cell culture media, incubation times, or solvent carriers (e.g., DMSO concentration).
  • Compound Stability : Degradation under light or humidity, necessitating stability studies via HPLC.
  • Structural Analogues : Compare results with derivatives (e.g., ethyl ester vs. free acid forms) to isolate structure-activity relationships (SAR) .

Q. How is SHELXL employed to refine challenging crystallographic data?

SHELXL handles high-resolution or twinned data by:

  • Twin Refinement : Using the TWIN/BASF commands to model overlapping lattices.
  • Hydrogen Bonding Networks : Restraints for O–H···O interactions between the acetic acid and chromenone carbonyl groups.
  • Disorder Modeling : PART instructions resolve positional disorder in phenyl or trifluoromethyl groups .

Q. What methodologies optimize yield in large-scale synthesis?

  • Continuous Flow Reactors : Enhance mixing and heat transfer during etherification, reducing side products.
  • Catalytic Systems : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic conditions.
  • Green Chemistry : Solvent-free mechanochemical synthesis reduces waste and energy use .

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